(4-Ethylbenzyl)isobutylamine
Overview
Description
(4-Ethylbenzyl)isobutylamine is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to the benzyl ring and an isobutylamine group. This compound is often used in various chemical reactions and has applications in different scientific fields.
Scientific Research Applications
(4-Ethylbenzyl)isobutylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to isobutylamine , which is known to bind to TAAR3 in mice and can trigger sexual behavior in male mice dependent on the cluster of TAAR2 through TAAR9 .
Mode of Action
Isobutylamine binds to TAAR3, a G-protein coupled receptor, triggering a cascade of intracellular events .
Biochemical Pathways
Amines like isobutylamine are involved in various biochemical pathways, including the metabolism of amino acids .
Result of Action
Similar compounds can have various effects, such as triggering intracellular signaling cascades, altering cellular function, and influencing behavior .
Biochemical Analysis
Biochemical Properties
(4-Ethylbenzyl)isobutylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as monoamine oxidases (MAOs) and cytochrome P450 enzymes. These interactions are crucial as they can influence the metabolic pathways and the overall biochemical environment. The compound’s interaction with MAOs, for instance, can lead to the inhibition of these enzymes, affecting the breakdown of neurotransmitters and potentially altering neurological functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of these targets. For example, its binding to monoamine oxidases results in the inhibition of these enzymes, thereby affecting the degradation of neurotransmitters. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and altering the transcriptional activity of certain genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter activity and improved metabolic functions. At higher doses, this compound can lead to toxic effects, including neurotoxicity and metabolic disturbances. These adverse effects highlight the importance of dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amine metabolism. It interacts with enzymes such as monoamine oxidases and cytochrome P450 enzymes, influencing the breakdown and synthesis of various metabolites. These interactions can lead to changes in metabolic flux and the levels of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications. These localizations enable this compound to interact with its target biomolecules effectively, thereby influencing cellular processes at a localized level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylbenzyl)isobutylamine typically involves the reaction of 4-ethylbenzyl chloride with isobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like toluene or dichloromethane at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylbenzyl)isobutylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
Isobutylamine: A simpler amine with similar chemical properties but lacks the benzyl and ethyl groups.
Benzylamine: Contains a benzyl group but lacks the ethyl and isobutyl groups.
Ethylbenzylamine: Contains both ethyl and benzyl groups but lacks the isobutyl group.
Uniqueness
(4-Ethylbenzyl)isobutylamine is unique due to the presence of both the ethyl and isobutyl groups attached to the benzyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-12-5-7-13(8-6-12)10-14-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVLROUGAOPIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405888 | |
Record name | (4-ETHYLBENZYL)ISOBUTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-55-2 | |
Record name | (4-ETHYLBENZYL)ISOBUTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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